![molecular formula C14H13O2P B14382590 2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane CAS No. 87989-49-9](/img/structure/B14382590.png)
2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a biphenyl group attached to a dioxaphospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents. One common method is the reaction of biphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by the addition of an alcohol to form the dioxaphospholane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to lower oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific target and the nature of the interaction. The dioxaphospholane ring can coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure without the dioxaphospholane ring.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
2-Fluorobiphenyl-4-boronic acid: A biphenyl derivative with a boronic acid group
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical reactivity and potential for coordination with metal ions. This makes it a valuable compound for applications in catalysis and materials science .
Propiedades
Número CAS |
87989-49-9 |
|---|---|
Fórmula molecular |
C14H13O2P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
2-(2-phenylphenyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C14H13O2P/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-10-11-16-17/h1-9H,10-11H2 |
Clave InChI |
FQHAPFJDEAKOSI-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


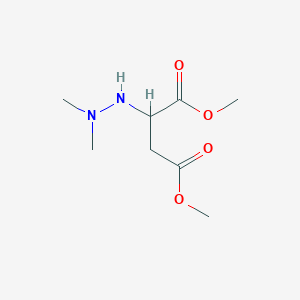
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
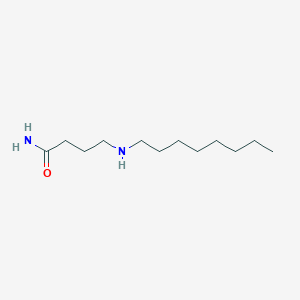
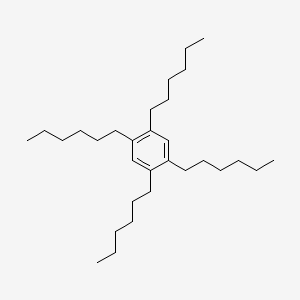
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)

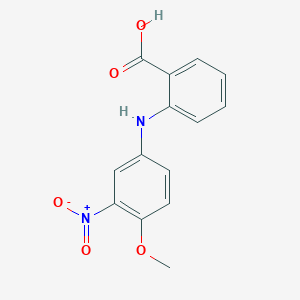
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

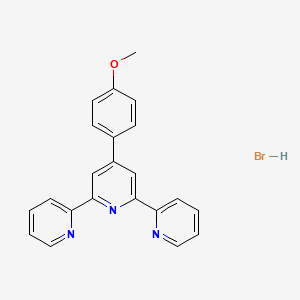
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
